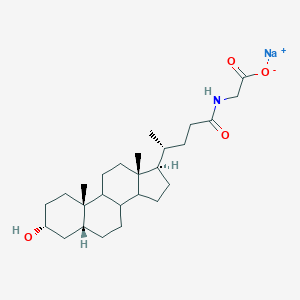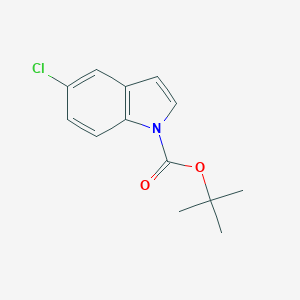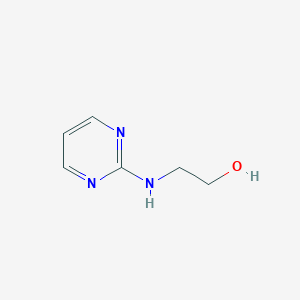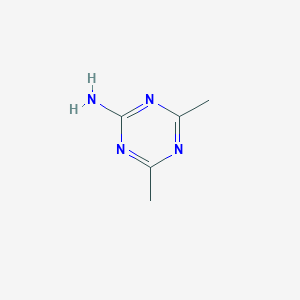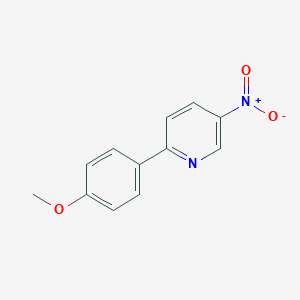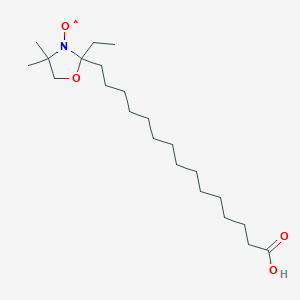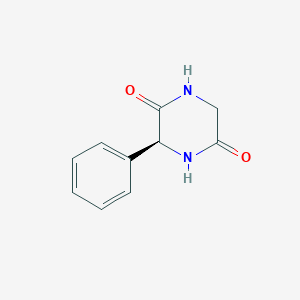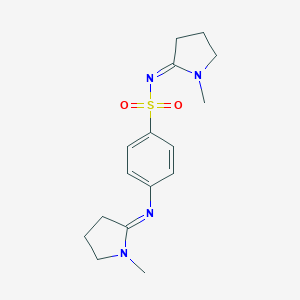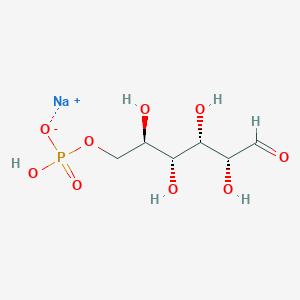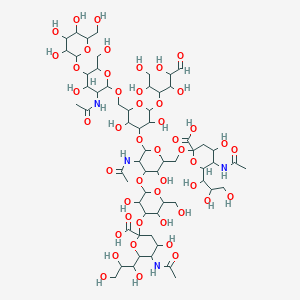
3-Metilfeniletanol
Descripción general
Descripción
3-Methylphenethyl alcohol, also known as 3-Methylphenethyl alcohol, is an organic compound with the molecular formula C9H12O. It is a primary alcohol that belongs to the class of aryl alkyl alcohols. This compound is commonly used as a fragrance ingredient due to its pleasant aroma .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the common methods to synthesize 3-Methylphenethyl alcohol involves the Grignard reaction.
Reduction of Ketones: Another method involves the reduction of 3-methylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce 3-Methylphenethyl alcohol.
Industrial Production Methods:
Biocatalysis: Industrial production can also be achieved through biocatalytic processes using yeast strains like Saccharomyces cerevisiae.
Types of Reactions:
Reduction: The compound can be reduced to 3-methylphenylethane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 3-Methylbenzaldehyde, 3-Methylbenzoic acid.
Reduction: 3-Methylphenylethane.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Methylphenethyl alcohol has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
It is commonly used as a fragrance ingredient , suggesting that it may interact with olfactory receptors.
Mode of Action
As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methylphenethyl alcohol are not well-documented. Given its use in fragrances, it may play a role in the olfactory signal transduction pathway. This pathway involves a series of biochemical reactions that convert the chemical signal of an odorant molecule into an electrical signal that can be processed by the brain .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Methylphenethyl alcohol are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed through the skin and mucous membranes. Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s physiological processes .
Result of Action
The primary result of the action of 3-Methylphenethyl alcohol is the generation of a fragrance. When used in perfumes, soaps, and other scented products, it contributes to the overall aroma of the product
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Methylphenethyl alcohol. For example, its fragrance may be more pronounced at higher temperatures. The stability of this compound could be affected by exposure to light, heat, or oxygen .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a boiling point of 242-243 °C and a density of 1.002 g/mL at 25 °C
Cellular Effects
It is known that alcohols can affect cell membranes, leading to increased membrane fluidity
Molecular Mechanism
It is known that alcohols can interact directly with membrane proteins, causing conformational changes and influencing their function
Comparación Con Compuestos Similares
1-Phenylethanol: Similar structure but lacks the methyl group on the phenyl ring.
3-Methylbenzyl alcohol: Similar structure but differs in the position of the hydroxyl group.
4-Methylphenethyl alcohol: Similar structure but the methyl group is in a different position on the phenyl ring.
Uniqueness: 3-Methylphenethyl alcohol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its specific position of the methyl group on the phenyl ring influences its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
2-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVBVJDKLSOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062029 | |
| Record name | 3-Methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-89-4 | |
| Record name | 3-Methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzeneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-m-tolylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylbenzeneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8WAA9JXV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Considering the title mentions a "Fragrance material review," what are the likely applications of 2-(3-Methylphenyl)ethanol, and how might its structure relate to its scent profile?
A1: The title suggests that 2-(3-Methylphenyl)ethanol is primarily researched and utilized as a fragrance material []. Its chemical structure, featuring a benzene ring with a methyl and an ethanol substituent, hints at a potentially floral, rosy, or honey-like aroma. These types of scents are commonly associated with similar aromatic alcohols in perfumery. Further research into its odor profile and applications in fragrances would be needed to confirm this.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



